Cas no 1214790-81-4 ((e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid)

(E)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid is a fluorinated biphenyl acrylic acid derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a conjugated acrylic acid moiety and a difluorobiphenyl group, which enhance its utility as a building block for designing bioactive compounds. The presence of fluorine atoms improves metabolic stability and binding affinity in drug development. This compound is particularly valuable in the synthesis of small-molecule inhibitors and advanced intermediates for medicinal chemistry. Its high purity and well-defined structure ensure reproducibility in research applications. Suitable for cross-coupling reactions and functional group transformations, it offers versatility in constructing complex molecular architectures.
(e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid structure
1214790-81-4 structure
商品名:(e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid
CAS番号:1214790-81-4
MF:C15H10F2O2
メガワット:260.235511302948
CID:4998707

(e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid 化学的及び物理的性質

名前と識別子

    • (e)-3-(4',3-difluorobiphenyl-4-yl)acrylic acid
    • (e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid
    • インチ: 1S/C15H10F2O2/c16-13-6-3-10(4-7-13)12-2-1-11(14(17)9-12)5-8-15(18)19/h1-9H,(H,18,19)/b8-5+
    • InChIKey: BSQMJDHNQJHRFT-VMPITWQZSA-N
    • ほほえんだ: FC1=C(/C=C/C(=O)O)C=CC(=C1)C1C=CC(=CC=1)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 335
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 37.3

(e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011001886-250mg
(E)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid
1214790-81-4 97%
250mg
$484.80 2023-09-04
Alichem
A011001886-1g
(E)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid
1214790-81-4 97%
1g
$1519.80 2023-09-04
Alichem
A011001886-500mg
(E)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid
1214790-81-4 97%
500mg
$823.15 2023-09-04

(e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid 関連文献

(e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acidに関する追加情報

Introduction to (e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic Acid and Its Significance in Modern Chemical Research

Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid (CAS No: 1214790-81-4) stands out as a compound of considerable interest due to its unique structural properties and potential applications. This introduction delves into the compound's characteristics, its synthesis, and its relevance in contemporary research, emphasizing the latest findings and breakthroughs.

The molecular structure of (e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid is characterized by a bifluorinated biphenyl group attached to an acrylic acid moiety. This configuration imparts distinct electronic and steric properties to the molecule, making it a valuable candidate for various chemical and biological applications. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their ability to modulate biological pathways effectively. Studies have shown that substituents like 4',3-Difluorobiphenyl-4-yl can significantly influence the binding affinity and selectivity of molecules interacting with biological targets. This has led to increased research into developing novel fluorinated compounds for therapeutic purposes.

The synthesis of (e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid involves multi-step organic reactions, typically starting from commercially available precursors such as 4-bromobiphenyl. The introduction of fluorine atoms at the 3-position of the biphenyl ring requires careful selection of fluorinating agents and reaction conditions to ensure high yield and purity. Advanced techniques like cross-coupling reactions and palladium catalysis have been employed to achieve this transformation efficiently.

One of the most compelling aspects of (e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid is its potential application in medicinal chemistry. The compound's structure suggests that it could serve as a scaffold for designing new drugs targeting various diseases. For instance, its ability to interact with enzymes and receptors has been explored in the development of anti-inflammatory and anticancer agents. Preliminary studies have indicated that derivatives of this compound exhibit promising biological activity, making it an attractive candidate for further investigation.

The role of computational chemistry in understanding the properties of (e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid cannot be overstated. Molecular modeling techniques have been used to predict how the compound interacts with biological targets at the atomic level. These simulations provide valuable insights into the compound's binding affinity, metabolic pathways, and potential side effects. By leveraging computational methods, researchers can optimize the compound's structure for better efficacy and safety.

In addition to its pharmaceutical applications, (e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid has shown potential in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to form stable radicals upon oxidation has been exploited in designing advanced materials with enhanced conductivity and stability.

The latest research on (e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid also highlights its role in green chemistry initiatives. Efforts are underway to develop sustainable synthetic routes that minimize waste and reduce environmental impact. By adopting greener methodologies, researchers aim to make the production of this compound more environmentally friendly while maintaining high yields and purity.

In conclusion, (e)-3-(4',3-Difluorobiphenyl-4-yl)acrylic acid is a multifaceted compound with significant potential in pharmaceuticals, materials science, and green chemistry. Its unique structural features, coupled with recent advancements in synthetic methodologies and computational chemistry, make it a subject of intense research interest. As scientists continue to explore its applications, this compound is poised to play a crucial role in shaping the future of chemical innovation.

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